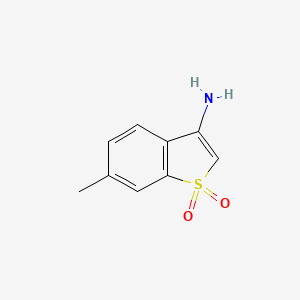

3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione

Description

3-Amino-6-methyl-1λ⁶-benzothiophene-1,1-dione is a heterocyclic compound featuring a benzothiophene core fused with a 1,1-dione (sulfone) group. The structure includes an amino (-NH₂) substituent at position 3 and a methyl (-CH₃) group at position 5. The benzothiophene-dione scaffold is notable for its aromatic stability and electron-withdrawing sulfone group, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

6-methyl-1,1-dioxo-1-benzothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-6-2-3-7-8(10)5-13(11,12)9(7)4-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFKLEUIKFRJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CS2(=O)=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methyl acrylate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Halogenating agents, alkylating agents; reactions often require the presence of a base such as triethylamine or pyridine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .

Scientific Research Applications

3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure and Aromaticity

Substituent Effects

- Electron-Donating vs. Withdrawing Groups: The -NH₂ group in the target compound may act as a weak electron donor, balancing the electron-withdrawing sulfone group. In contrast, the bromine substituent in 6-bromo-benzothiophene-1,1-dione is strongly electron-withdrawing, likely increasing electrophilic reactivity.

- Thiazolidine derivatives with phenyl-aminoethyl chains exhibit even greater steric bulk, which may hinder membrane permeability.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s lower molecular weight (~211 g/mol) compared to brominated analogs (285 g/mol ) suggests better bioavailability. Saturated analogs like the tetrahydrothiophene derivative benefit from hydrochloride salt formation, enhancing aqueous solubility.

- Ring Strain : Thietane-based compounds experience significant ring strain due to their four-membered structure, which may increase reactivity but reduce synthetic yield.

Biological Activity

3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a benzothiophene core with an amino group and a methyl substituent, which may influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C₉H₉N₁O₂S

- Molecular Weight : 181.22 g/mol

- CAS Number : 1421603-50-0

- Physical State : Solid at room temperature

Anticancer Activity

A study investigated the anticancer potential of benzothiophene derivatives and highlighted the importance of the functional groups attached to the benzothiophene core. The presence of an amino group in 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione may contribute to its ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Compounds with similar structures have shown the ability to inhibit the growth of cancer cells in vitro.

- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells, which is a desirable property in anticancer agents.

The biological activity of 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could potentially bind to cellular receptors, altering signal transduction pathways that regulate cell growth and survival.

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiophene and evaluated their antimicrobial properties. The study found that modifications at the amino group significantly impacted the compounds' effectiveness against bacterial strains.

Study on Anticancer Potential

Another research effort focused on evaluating the cytotoxic effects of benzothiophene derivatives on human cancer cell lines. The study reported that compounds similar to 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione exhibited promising results in reducing cell viability and inducing apoptosis in breast and lung cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.